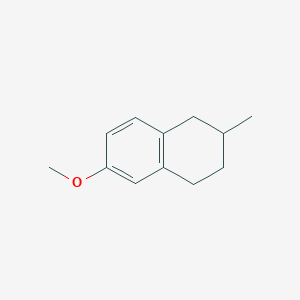

2-Methyl-6-methoxytetralin

Description

2-Methyl-6-methoxytetralin is a tetralin derivative characterized by a methoxy group at position 6 and a methyl group at position 2 of the tetralin backbone. Tetralins (1,2,3,4-tetrahydronaphthalenes) are bicyclic compounds combining aromatic and aliphatic properties, making them versatile intermediates in organic synthesis and pharmaceutical manufacturing. These compounds are typically synthesized via Friedel-Crafts alkylation or acylation, followed by reduction or functional group modifications .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C12H16O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

ZQDFZBGPQISAIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-methyl-6-methoxytetralin and related tetralin derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₂H₁₆O | 176.26 (estimated) | Methoxy (OCH₃), methyl (CH₃) |

| 6-Methyltetralin | 1680-51-9 | C₁₁H₁₄ | 146.23 | Methyl (CH₃) |

| 6-Methoxy-β-tetralone | 2472-22-2 | C₁₁H₁₂O₂ | 176.21 | Methoxy (OCH₃), ketone (C=O) |

| 2-Acetyl-6-methoxynaphthalene | 3900-45-4 | C₁₃H₁₂O₂ | 200.23 | Methoxy (OCH₃), acetyl (COCH₃) |

| (R)-6-Methoxy-2-aminotetralin HCl | 1229244-90-9 | C₁₁H₁₆ClNO | 229.70 | Methoxy (OCH₃), amine (NH₂) |

Physicochemical Properties

- Hydrophobicity : 6-Methyltetralin exhibits low water solubility but high solubility in organic solvents like dichloromethane . In contrast, 6-methoxy-β-tetralone’s ketone group increases polarity, enhancing its solubility in polar aprotic solvents .

- Thermal Stability : 6-Methyltetralin is stable under standard conditions but undergoes electrophilic substitution reactions typical of aromatic systems . 2-Acetyl-6-methoxynaphthalene, a naphthalene derivative, shows higher thermal stability due to its fused aromatic ring system .

Research Findings and Key Data

Reactivity Trends

- Electrophilic Substitution : Methoxy groups in 6-methoxy derivatives direct electrophilic attacks to the para position, as seen in the synthesis of 6-methoxy-β-tetralone .

- Reduction Behavior : 6-Methoxy-β-tetralone can be reduced to 6-methoxytetralin using agents like sodium borohydride, retaining the methoxy group’s orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.